molecular formula C7H4INS B1664600 3-Iodophenyl isothiocyanate CAS No. 3125-73-3

3-Iodophenyl isothiocyanate

Cat. No. B1664600
CAS RN: 3125-73-3
M. Wt: 261.08 g/mol
InChI Key: LKCSXVAACHUTGC-UHFFFAOYSA-N
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Description

3-Iodophenyl isothiocyanate, also referred to as m-iodophenyl isothiocyanate , is an isothiocyanate derivative. It may be used for the synthesis of radiopharmaceutical compounds .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .


Molecular Structure Analysis

The molecular formula of 3-Iodophenyl isothiocyanate is C7H4INS, and its molecular weight is 261.08 .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .


Physical And Chemical Properties Analysis

3-Iodophenyl isothiocyanate is a solid at 20°C . Its density at 25°C is 1.8000g/cm^3 .

Scientific Research Applications

Organic Synthesis

3-Iodophenyl isothiocyanate: is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds . Its reactivity with amines forms isothiocyanates, which are key intermediates in synthesizing biologically active molecules and pharmaceuticals .

Drug Discovery

In pharmacology, 3-Iodophenyl isothiocyanate plays a crucial role in the synthesis of thiophene derivatives, which are core structures in many therapeutic drugs . These thiophene-containing compounds have shown promise in treating various diseases, including cancer and bacterial infections.

Material Science

This compound is instrumental in material science for developing radiopharmaceuticals . Its ability to be radioiodinated makes it a candidate for creating diagnostic and therapeutic agents, particularly in cancer treatment.

Biochemistry

3-Iodophenyl isothiocyanate: is used in biochemistry for labeling and detecting biomolecules . Its reactivity with nucleophiles allows for the tagging of proteins and antibodies, aiding in the study of biological processes and disease pathology.

Pharmacology

In pharmacology, 3-Iodophenyl isothiocyanate is utilized for synthesizing compounds with potential anticancer activities . It’s also used in developing antibacterial and antifungal agents, contributing to the fight against infectious diseases.

Chemical Engineering

The compound’s properties are exploited in chemical engineering for synthesizing complex molecules . Its reactive isothiocyanate group enables the formation of diverse chemical structures, which can be tailored for specific functions in various industrial applications.

Environmental Science

3-Iodophenyl isothiocyanate: is recognized for its environmental impact, particularly its toxicity to aquatic life . Research in this field focuses on understanding its behavior in the environment and developing methods to mitigate its harmful effects.

Analytical Chemistry

In analytical chemistry, 3-Iodophenyl isothiocyanate serves as a derivatization agent for the quantification of various compounds . Its specificity and reactivity make it a useful tool for enhancing detection sensitivity in chromatographic analyses.

Mechanism of Action

Target of Action

3-Iodophenyl isothiocyanate (3-IPI) primarily targets proteins and enzymes containing nucleophilic groups such as amines, thiols, and hydroxyls. These targets are crucial in various cellular processes, including signal transduction, gene expression, and metabolic pathways .

) reacts with nucleophilic groups on proteins, forming stable thiourea or thiocarbamate linkages. .

Biochemical Pathways

The covalent modification of proteins by 3-IPI can affect several biochemical pathways. For example, it can inhibit enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs), leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. Additionally, 3-IPI can interfere with signaling pathways by modifying key signaling proteins, thereby affecting cellular responses to external stimuli .

Pharmacokinetics

The pharmacokinetics of 3-IPI, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. As a small, lipophilic molecule, 3-IPI can readily cross cell membranes, facilitating its absorption and distribution within the body. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites, which are then excreted via the kidneys .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-iodo-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCSXVAACHUTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185177
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenyl isothiocyanate

CAS RN

3125-73-3
Record name 3-Iodophenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODOPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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